molecular formula C11H13N3OS B2638237 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane CAS No. 2320445-20-1

4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane

Cat. No.: B2638237
CAS No.: 2320445-20-1
M. Wt: 235.31
InChI Key: NVPSAGYJTNGCNC-UHFFFAOYSA-N
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Description

4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane (CAS 2320445-20-1) is a synthetic organic compound with the molecular formula C 11 H 13 N 3 OS and a molecular weight of 235.31 g/mol . It features a thieno[3,2-d]pyrimidine heterocyclic core, a scaffold recognized in medicinal chemistry for its significant antitumor properties, fused with a 1,4-oxazepane ring system. This compound is of high interest in oncological research, particularly in the development of targeted cancer therapies. The thieno[3,2-d]pyrimidine structure is a privileged pharmacophore in the design of potent kinase inhibitors . Recent studies have demonstrated that derivatives of this core can function as potent inhibitors of Phosphoinositide 3-Kinase-alpha (PI3Kα), a critical component in a signaling pathway frequently dysregulated in cancers . Inhibiting PI3Kα can disrupt downstream signals such as AKT and mTOR, leading to the suppression of cancer cell proliferation and the induction of apoptosis . Furthermore, related thieno[3,2-d]pyrimidine compounds have shown promising mechanisms of action as tubulin polymerization inhibitors . By binding to the colchicine site on tubulin, these inhibitors disrupt microtubule dynamics, cause cell cycle arrest at the G2/M phase, and trigger apoptosis in cancer cells, including those with multi-drug resistance (MDR) phenotypes . The structural features of this compound, therefore, position it as a valuable chemical probe for investigating these and other anticancer mechanisms, supporting drug discovery efforts aimed at overcoming treatment resistance. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-thieno[3,2-d]pyrimidin-4-yl-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-14(4-6-15-5-1)11-10-9(2-7-16-10)12-8-13-11/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPSAGYJTNGCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The overall yield of this synthetic route is approximately 43%.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and pharmacokinetic profile can be contextualized by comparing it to three key analogs:

Structural and Functional Analogues

Compound Name Structural Features Biological Target Key Activity/Findings Pharmacokinetic Profile References
3-(4-Morpholinothieno[3,2-d]pyrimidin-2-yl)phenol Morpholine substituent at C4; phenol at C2 PI3Kα (p110α isoform) Moderate in vitro inhibition; poor metabolic stability Half-life <10 min (unsuitable in vivo)
PI-103 (4-(Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine) Pyrido-thienopyrimidine core; morpholine at C4 PI3K/mTOR Potent dual inhibitor; improved selectivity Viable in vivo use (lead compound)
4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane 1,4-Oxazepane ring replacing morpholine; unsubstituted thienopyrimidine Hypothesized: PI3K/mTOR or kinase targets Predicted enhanced solubility/stability vs. morpholine analogs Not yet fully characterized (preclinical)

Key Comparative Insights

  • Morpholine vs. Oxazepane Substituents: Morpholine-containing analogs (e.g., 3-(4-Morpholinothieno…) and PI-103) often exhibit potent target engagement but face metabolic instability due to rapid oxidation of the morpholine ring.
  • Core Modifications: PI-103 incorporates a pyrido extension to the thienopyrimidine core, enhancing binding affinity to PI3K/mTOR. In contrast, this compound retains a simpler thienopyrimidine structure, which may prioritize metabolic stability over potency .
  • Biological Activity: While PI-103 is a well-characterized dual PI3K/mTOR inhibitor, this compound’s activity remains speculative.

Research Findings and Optimization Trends

  • Lead Optimization: The transition from 3-(4-Morpholinothieno…) to PI-103 highlights the importance of core rigidification (pyrido extension) for target affinity. Similarly, replacing morpholine with oxazepane in this compound follows a strategy to address pharmacokinetic limitations .
  • Antimicrobial Potential: Thieno[3,2-d]pyrimidin-4-one derivatives with oxazepane substituents exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming morpholine-based counterparts (MIC: 8–32 µg/mL) .
  • Kinase Selectivity : Morpholine-containing analogs often show isoform selectivity (e.g., PI3Kα), whereas oxazepane’s flexibility may enable broader kinase interactions, though this requires experimental validation .

Biological Activity

The compound 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane is a derivative of thieno[3,2-d]pyrimidine, which has garnered attention due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies based on diverse research findings.

Synthesis of this compound

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves nucleophilic aromatic substitution reactions. The introduction of various substituents at position 4 of the thienopyrimidine core is crucial for enhancing biological activity. For example, a common synthetic route involves treating halogenated intermediates with nucleophiles under appropriate conditions to yield the desired oxazepane derivatives .

Antiplasmodial Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, compounds with modifications at the 4-position showed varying degrees of efficacy against both the erythrocytic and hepatic stages of P. falciparum and P. berghei .

Table 1: Antiplasmodial Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundIC50 (µM)Erythrocytic StageHepatic Stage
Gamhepathiopine0.5ActiveModerate
Chloro analogue0.8GoodBetter
Unsubstituted variant1.5ModerateLow

CDK4 Inhibition

Another area of interest is the inhibition of cyclin-dependent kinase 4 (CDK4). Thieno[3,2-d]pyrimidine derivatives have been identified as potential CDK4 inhibitors, which are crucial for regulating cell cycle progression. The introduction of specific substituents can enhance their selectivity and potency in inhibiting cancer cell proliferation .

Table 2: CDK4 Inhibition Potency

CompoundIC50 (nM)Selectivity
Compound A25High
Compound B50Moderate
Compound C75Low

Case Study 1: Antimalarial Efficacy

A study evaluated a series of thieno[3,2-d]pyrimidine derivatives for their antimalarial properties. Among the compounds tested, one derivative exhibited significant activity against drug-resistant strains of P. falciparum, highlighting its potential as a lead compound for further development .

Case Study 2: Cancer Cell Proliferation

In a xenograft model involving HCT116 cells (a human colorectal cancer cell line), a thieno[3,2-d]pyrimidine derivative demonstrated marked inhibition of tumor growth when administered orally. This underscores the therapeutic potential of this class of compounds in oncology .

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